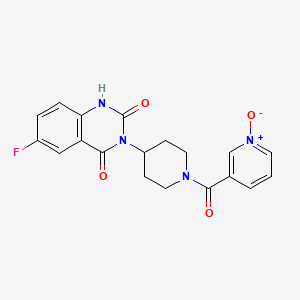
3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(6-Fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide is an organic compound with significant scientific research interest
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials
6-Fluoro-2,4-dioxo-1,2-dihydroquinazoline
Piperidine-1-carbonyl chloride
Pyridine 1-oxide
Reactions
Initial nucleophilic substitution reaction between 6-Fluoro-2,4-dioxo-1,2-dihydroquinazoline and piperidine-1-carbonyl chloride.
Coupling with pyridine 1-oxide via a condensation reaction.
Conditions
Solvent: Dimethylformamide (DMF)
Temperature: 80-120°C
Catalyst: Triethylamine
Industrial Production Methods: : Industrial production may involve optimized large-scale synthesis routes using flow chemistry or batch reactors to ensure consistency, yield, and cost-efficiency. Solvent recovery and catalyst recycling are often employed to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation
When treated with strong oxidizing agents, the compound can form various oxidized derivatives.
Reduction
Reduction with agents like lithium aluminum hydride can lead to the reduction of specific functional groups.
Substitution
Halogenation or nitration can introduce additional functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: : Halogenating agents (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products
Various oxidized and reduced derivatives, and halogenated/nitrated products depending on the reaction conditions and reagents.
Scientific Research Applications
Chemistry
Utilized as an intermediate in the synthesis of complex organic molecules.
Studied for its reactivity and potential as a building block for new materials.
Biology
Explored for its biological activity and potential as a lead compound in drug discovery.
Tested for its interaction with biological macromolecules.
Medicine
Investigated for therapeutic properties, including anticancer and antimicrobial activities.
Studied for its mechanism of action and potential as a pharmacological agent.
Industry
Used in the development of new materials with specific properties.
Employed in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. It can bind to enzyme active sites, potentially inhibiting their activity, or interact with DNA/RNA, leading to alterations in gene expression. The pathways involved often include modulation of signaling cascades, which are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(4-(6-Fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pyrrolidine-1-carbonyl)pyridine 1-oxide
3-(4-(6-Fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)morpholine-1-carbonyl)pyridine 1-oxide
Uniqueness
This compound stands out due to its specific piperidine ring, which can influence its chemical reactivity and biological activity.
The fluoro substitution enhances its interaction with biological targets and improves its pharmacokinetic properties.
Each of these similar compounds has unique structural elements that influence their respective chemical properties and applications. the original compound’s specific structure and functional groups confer unique advantages for its use in various research and industrial applications.
Hope this satisfies your curiosity!
Properties
IUPAC Name |
6-fluoro-3-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O4/c20-13-3-4-16-15(10-13)18(26)24(19(27)21-16)14-5-8-22(9-6-14)17(25)12-2-1-7-23(28)11-12/h1-4,7,10-11,14H,5-6,8-9H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCISOGEAAQHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=C[N+](=CC=C4)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(1-adamantyl)methanone](/img/structure/B2743781.png)
![N-[3-(azepane-1-sulfonyl)phenyl]furan-2-carboxamide](/img/structure/B2743782.png)
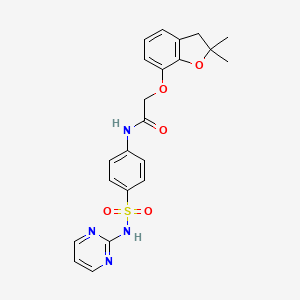

![2-[6-(4-Prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol](/img/structure/B2743789.png)
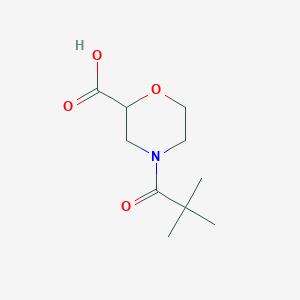
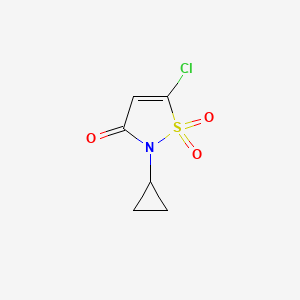
![2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE](/img/structure/B2743794.png)
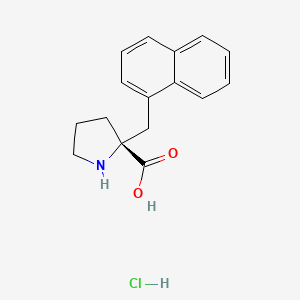

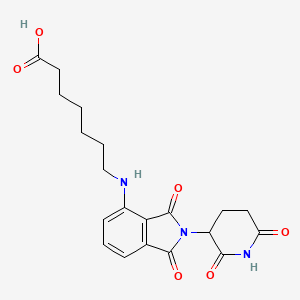

![1-[1-(2-Phenoxyacetyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2743801.png)
![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid](/img/structure/B2743803.png)
